3-Octoxypropanenitrile
Description
3-Octoxypropanenitrile is an organic compound characterized by a nitrile group (-CN) at the terminal carbon of a propane chain, with an octyloxy (C₈H₁₇O-) substituent at the 3-position. Its molecular formula is C₁₁H₂₁NO, with a molecular weight of 183.29 g/mol. Structurally, it combines the lipophilic octyloxy group with the polar nitrile moiety, making it a versatile intermediate in organic synthesis, particularly for applications requiring controlled hydrophobicity or nucleophilic reactivity.
Properties
CAS No. |
16728-49-7 |
|---|---|
Molecular Formula |
C11H21NO |
Molecular Weight |
183.29 g/mol |
IUPAC Name |
3-octoxypropanenitrile |
InChI |
InChI=1S/C11H21NO/c1-2-3-4-5-6-7-10-13-11-8-9-12/h2-8,10-11H2,1H3 |
InChI Key |
JUBCYGQFVNMTIM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOCCC#N |
Canonical SMILES |
CCCCCCCCOCCC#N |
Other CAS No. |
16728-49-7 |
physical_description |
Liquid |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Lipophilicity : The octyloxy group in 3-Octoxypropanenitrile enhances lipid solubility compared to polar analogs like 3-(2-Oxopyrrolidin-1-yl)propanenitrile, making it suitable for hydrophobic matrices or solvent systems.
Reactivity : The nitrile group in all compounds enables nucleophilic additions (e.g., with amines or hydroxylamines). However, the octyloxy substituent’s electron-donating nature may reduce electrophilicity at the nitrile compared to ketone-containing analogs like 3-Oxo-3-(1-methylindolyl)propanenitrile .
Applications: 3-Octoxypropanenitrile: Likely used as a building block for surfactants or agrochemicals due to its amphiphilic structure. 3-(2-Oxopyrrolidin-1-yl)propanenitrile: Potential applications in pharmaceuticals, leveraging the lactam ring’s hydrogen-bonding capacity . Octocrylene: UV-filter in sunscreens, utilizing its conjugated system for light absorption .
3-Octoxypropanenitrile
Hypothetical synthesis via nucleophilic substitution:
Reagents: 3-Chloropropanenitrile + 1-Octanol + Base (e.g., NaOH).
Conditions : Phase-transfer catalysis or high-temperature reflux in aprotic solvents.
Contrast with Analogous Compounds:
- 3-(2-Oxopyrrolidin-1-yl)propanenitrile : Synthesized via cyanide displacement on a pyrrolidone-derived intermediate, requiring anhydrous conditions and phosphine catalysts .
- 3-Oxo-3-(1-methylindolyl)propanenitrile: Formed through condensation reactions between indole derivatives and cyanoacetylating agents .
Reactivity and Stability
- Hydrolysis :
- Thermal Stability :
- The octyloxy group provides steric protection, enhancing thermal stability compared to smaller substituents in 3-(2-Oxopyrrolidin-1-yl)propanenitrile.
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